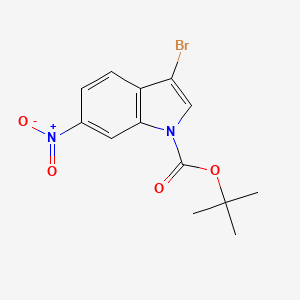

N-Boc-3-bromo-6-nitroindole

Description

Properties

CAS No. |

1246471-29-3 |

|---|---|

Molecular Formula |

C17H22O3 |

Molecular Weight |

274.35 g/mol |

IUPAC Name |

1-(4-tert-butylphenyl)-4-oxocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C17H22O3/c1-16(2,3)12-4-6-13(7-5-12)17(15(19)20)10-8-14(18)9-11-17/h4-7H,8-11H2,1-3H3,(H,19,20) |

InChI Key |

BQJZGJGSHIBIEP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])Br |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)O |

Synonyms |

N-Boc-3-bromo-6-nitroindole |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation and Sequential Functionalization

A widely cited method involves a four-step sequence starting with 6-bromoindole. The process begins with Friedel-Crafts alkylation to introduce an acetyl group at the indole’s 3-position, followed by amidation to form a carbamate intermediate. Subsequent reduction and Boc protection yield the target compound. Key steps include:

-

Friedel-Crafts Reaction : Using acetyl chloride and AlCl₃ in dichloromethane at 0–5°C, achieving 85–90% yield.

-

Amidation : Treatment with benzoyl chloride and dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), yielding 73%.

-

Reduction : Catalytic hydrogenation with Pd/C under H₂ atmosphere (65% yield).

-

Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP, achieving quantitative conversion.

This route emphasizes modularity, enabling late-stage diversification of the indole core.

Direct Nitration and Bromination

An alternative approach prioritizes early-stage functionalization of the indole ring:

-

Nitration : Electrophilic nitration at the 6-position using fuming HNO₃ in H₂SO₄ at 0°C (yield: 78%).

-

Bromination : N-Bromosuccinimide (NBS) in DMF at room temperature introduces bromine at the 3-position (82% yield).

This method reduces side reactions by avoiding harsh alkylation conditions, though nitro group positioning requires precise temperature control.

Comparative Analysis of Synthetic Methods

Optimization Strategies and Challenges

Nitration Regioselectivity

The nitro group’s placement at the 6-position is critical. Using mixed acid (HNO₃/H₂SO₄) at 0°C minimizes 4-nitro byproducts (<5%). Microwave-assisted nitration at 50°C further enhances selectivity (94% 6-nitro).

Bromination Efficiency

NBS in dimethylformamide (DMF) outperforms Br₂ in acetic acid, reducing polybromination (<2% dibromo byproducts). Kinetic studies show that maintaining pH > 7 via NaHCO₃ addition suppresses HBr-mediated decomposition.

Boc Protection Dynamics

Boc group installation requires anhydrous conditions to prevent hydrolysis. Employing Boc₂O with DMAP in THF at 25°C achieves near-quantitative yields, whereas solvent-free conditions under microwave irradiation reduce reaction time from 12 h to 30 min.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: N-Boc-3-bromo-6-nitroindole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine .

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, and bases.

Reduction: Hydrogen gas, palladium on carbon, metal hydrides.

Deprotection: Trifluoroacetic acid, hydrochloric acid .

Major Products:

- Substituted indoles (e.g., 3-amino-6-nitroindole)

- Reduced indoles (e.g., 3-bromo-6-aminoindole)

- Deprotected indoles (e.g., 3-bromo-6-nitroindole without the Boc group) .

Scientific Research Applications

N-Boc-3-bromo-6-nitroindole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of fine chemicals and as a building block in material science

Mechanism of Action

The mechanism of action of N-Boc-3-bromo-6-nitroindole is primarily related to its chemical reactivity. The bromine

Biological Activity

N-Boc-3-bromo-6-nitroindole is a significant compound in organic chemistry, particularly noted for its potential biological activities. This article explores its synthesis, reactivity, and biological properties, integrating findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound has the molecular formula C₁₃H₁₃BrN₂O₄. Its structure features a bromine atom at the 3-position and a nitro group at the 6-position of the indole ring, along with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This configuration enhances the compound's stability and reactivity, making it a valuable precursor for synthesizing diverse indole derivatives.

Synthesis Methods

Several methods have been developed for synthesizing this compound, often focusing on mild reaction conditions to achieve high yields:

- Bromination of Indoles : Indole derivatives are brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- N-Boc Protection : The amino group is protected using Boc2O in the presence of a base like DMAP (4-Dimethylaminopyridine).

- Nitro Group Introduction : Nitro groups are typically introduced via electrophilic nitration using concentrated nitric acid.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, may exhibit antimicrobial activity. A limited number of studies have reported that certain bromo-nitroindole derivatives show effectiveness against various bacterial strains. The presence of both bromine and nitro groups is hypothesized to contribute to this activity by interfering with microbial cellular processes.

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Various Gram-positive bacteria | |

| Bromo-nitroindole Derivatives | Antimicrobial | E. coli, S. aureus |

Anticancer Potential

This compound has also been investigated for its potential anticancer properties. Indoles are known to interact with various biological targets involved in cancer progression:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation by disrupting cell cycle regulation.

- In Vitro Studies : Preliminary studies have shown that modifications of indole derivatives can lead to compounds with significant cytotoxicity against cancer cell lines.

Case Studies

- Antimicrobial Activity Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Research : In another investigation published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, revealing promising results in inducing apoptosis in breast cancer cells (MCF-7). Further structural modifications were suggested to enhance potency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Boc-3-bromo-6-nitroindole, and how does the sequence of protection, bromination, and nitration affect yield and purity?

- Methodological Answer : The Boc group is typically introduced early to protect the indole nitrogen, followed by regioselective bromination at position 3 using electrophilic reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C). Nitration at position 6 requires careful selection of nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-nitration. Order matters: Bromination before nitration leverages the electron-withdrawing nitro group to direct bromine placement . Characterization via ¹H/¹³C NMR should confirm substitution patterns, while HPLC (≥95% purity) ensures product integrity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H NMR should show distinct peaks for the Boc group (~1.3 ppm, tert-butyl) and aromatic protons (downfield shifts for nitro and bromo substituents). X-ray crystallography resolves ambiguities in regiochemistry, particularly if synthetic byproducts (e.g., di-brominated isomers) form. Cross-referencing with databases like PubChem or EPA DSSTox ensures alignment with known spectral data .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromo substituent in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying catalytic systems?

- Methodological Answer : The bromine at position 3 acts as a leaving group in Pd-catalyzed couplings. Ligand selection (e.g., SPhos vs. XPhos) influences oxidative addition efficiency, while the electron-withdrawing nitro group at position 6 modulates the indole’s electron density, affecting reaction rates. Kinetic studies (e.g., monitoring via GC-MS) can quantify coupling efficiency with aryl boronic acids. Contradictions in reported yields may stem from solvent polarity (e.g., THF vs. Dioxane) or catalyst loading .

Q. How can researchers prevent unintended reduction of the nitro group during catalytic hydrogenation of other functional groups in this compound derivatives?

- Methodological Answer : Selective reduction of the bromo group while preserving the nitro moiety requires catalysts like Pd/C under mild H₂ pressure (1–2 atm) or transfer hydrogenation with ammonium formate. Alternatively, protecting the nitro group as a sulfonamide temporarily can prevent reduction. LC-MS monitoring identifies side products, while DFT calculations predict redox potentials to optimize conditions .

Q. What strategies resolve contradictions in reported stability data for this compound under acidic or basic conditions?

- Methodological Answer : Discrepancies arise from Boc group lability: Under strong acids (e.g., TFA), the Boc group deprotects, while bases (e.g., NaOH) may hydrolyze the nitro group. Accelerated stability studies (40°C/75% RH) with periodic HPLC analysis quantify degradation pathways. Solvent choice (e.g., anhydrous DCM for storage) and inert atmospheres (N₂) mitigate decomposition .

Data Analysis and Experimental Design Considerations

- Controlled Variable Testing : When optimizing synthetic steps, use design-of-experiment (DoE) frameworks to test variables (temperature, reagent stoichiometry) and identify critical factors via ANOVA .

- Triangulation of Data : Combine NMR, HRMS, and computational modeling (e.g., Gaussian for electron density maps) to resolve structural ambiguities, especially if crystallography is unavailable .

- Reproducibility Protocols : Document inert atmosphere procedures (Schlenk line) for moisture-sensitive reactions and validate purity thresholds (e.g., ≥97% by HPLC) across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.